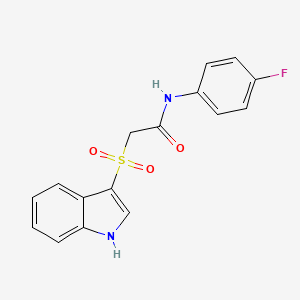

![molecular formula C21H20ClFN4O2S B2551022 N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216439-00-7](/img/structure/B2551022.png)

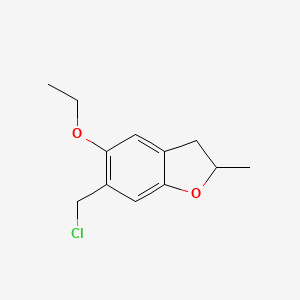

N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The presence of the 1H-imidazol-1-yl group and the benzothiazol-2-yl group suggests that this compound could be designed to interact with biological targets, potentially exhibiting pharmacological effects.

Synthesis Analysis

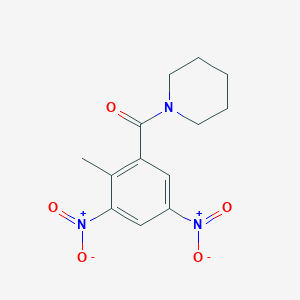

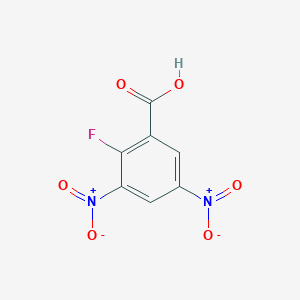

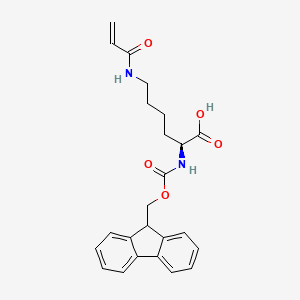

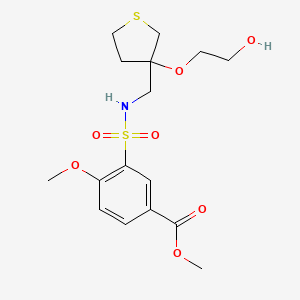

The synthesis of related compounds has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the 1H-imidazol-1-yl moiety is a viable pharmacophore for producing class III electrophysiological activity in the N-substituted benzamide series . Additionally, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized through a multi-step process involving acyl chlorination, coupling, and cyclization reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with various groups that confer specific properties and biological activities. The imidazolyl and benzothiazolyl groups in the compound suggest that it may interact with biological targets through hydrogen bonding and aromatic interactions .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including acylation, alkylation, and sulfonation, which can modify their pharmacological properties. The synthesis of related compounds has shown that the introduction of specific substituents can enhance biological activity, as seen in the case of class III antiarrhythmic agents and SCD-1 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine and methoxy groups can affect the lipophilicity and metabolic stability of the compound, potentially impacting its pharmacokinetics and pharmacodynamics . The specific properties of "this compound" would need to be determined experimentally.

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the research and development of imidazole derivatives, including “N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride”, may be a promising direction for future research .

properties

IUPAC Name |

3-fluoro-N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S.ClH/c1-28-17-7-3-8-18-19(17)24-21(29-18)26(11-4-10-25-12-9-23-14-25)20(27)15-5-2-6-16(22)13-15;/h2-3,5-9,12-14H,4,10-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHBTVBGQZRUIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)

![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)